molecular formula C9H4D6O3 B1147841 3,4-Dimethoxy-d6-benzaldehyde CAS No. 1162658-05-0

3,4-Dimethoxy-d6-benzaldehyde

Cat. No.: B1147841
CAS No.: 1162658-05-0
M. Wt: 172.21
InChI Key:
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Description

3,4-Dimethoxy-d6-benzaldehyde, also known as Veratraldehyde-d6, is a deuterium-labeled derivative of 3,4-Dimethoxybenzaldehyde. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications. The molecular formula of this compound is C9H4D6O3, and it has a molecular weight of 172.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-d6-benzaldehyde typically involves the deuteration of 3,4-Dimethoxybenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the compound can be synthesized by reacting 3,4-Dimethoxybenzaldehyde with deuterated methanol (CD3OD) in the presence of a deuterium exchange catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-d6-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dimethoxy-d6-benzaldehyde is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-d6-benzaldehyde involves its interaction with molecular targets through its aldehyde functional group. The deuterium atoms in the compound can influence the reaction kinetics and metabolic pathways, leading to different biological effects compared to its non-deuterated counterpart. The presence of methoxy groups also enhances its reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it valuable for isotope labeling studies and tracing experiments. The deuterium atoms provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .

Properties

CAS No.

1162658-05-0

Molecular Formula

C9H4D6O3

Molecular Weight

172.21

Purity

95% min.

Synonyms

3,4-Dimethoxy-d6-benzaldehyde

Origin of Product

United States

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